Benzyl lactate

Catalog No.
S520954
CAS No.
2051-96-9
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl lactate

CAS Number

2051-96-9

Product Name

Benzyl lactate

IUPAC Name

benzyl 2-hydroxypropanoate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

ZYTLPUIDJRKAAM-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1)O

solubility

Soluble in DMSO

Synonyms

Benzyl lactate; AI3-15720; AI3 15720; AI315720

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)O

The exact mass of the compound Benzyl lactate is 180.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

Benzyl lactate serves as a valuable chiral starting material in organic synthesis. Its readily available chiral center (asymmetric carbon atom) allows chemists to control the stereochemical outcome of reactions, leading to the desired enantiopure products. This is crucial in synthesizing pharmaceuticals, agrochemicals, and other optically active molecules where chirality significantly impacts their biological activity [1].

Here, the ester functionality of benzyl lactate can be selectively manipulated through various reactions, enabling the construction of complex molecules with specific functionalities.

Source

[1] Benzyl L-lactate, 97%, Thermo Scientific Chemicals Fisher Scientific:

Benzyl lactate is an organic compound with the chemical formula C₁₀H₁₂O₃. It is classified as a benzyl ester of lactic acid, specifically the ester formed from benzyl alcohol and lactic acid. This compound appears as a colorless to yellowish liquid and possesses a pleasant aroma, making it useful in various applications, particularly in the fragrance and flavor industries. Its molecular structure features a lactate moiety linked to a benzyl group, which contributes to its unique properties and reactivity .

The specific mechanism of action of benzyl lactate depends on its application. Here are two examples:

  • Food additive

    As a flavoring agent, benzyl lactate interacts with olfactory receptors in the nose, stimulating the sense of smell and contributing to the overall flavor profile [].

  • Antimicrobial activity

    Studies suggest that benzyl lactate can disrupt the cell membranes of certain bacteria and fungi, leading to their death. The exact mechanism of this antimicrobial action is still under investigation.

  • Skin irritation: Prolonged or repeated skin contact may cause irritation.
  • Eye irritation: Contact with eyes can cause irritation and temporary discomfort.
  • Environmental impact: While considered biodegradable, excessive release of benzyl lactate into the environment might require monitoring.

  • Esterification: It can be synthesized through the esterification of lactic acid with benzyl alcohol, often catalyzed by acids or bases.
  • Hydrolysis: Under acidic or basic conditions, benzyl lactate can undergo hydrolysis to regenerate lactic acid and benzyl alcohol.
  • Transesterification: Benzyl lactate can react with other alcohols to form different esters, making it a versatile intermediate in organic synthesis.
  • Alcoholysis: It can also be involved in reactions where it acts as an alcohol donor in the presence of Lewis acids or other catalysts .

Benzyl lactate has been studied for its biological activities, particularly its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a candidate for use in preservative formulations. Additionally, it has shown potential as an anti-inflammatory agent in preliminary studies. Its safety profile indicates low toxicity, which enhances its appeal for use in consumer products such as cosmetics and food additives .

The synthesis of benzyl lactate can be achieved through several methods:

  • Direct Esterification: This method involves reacting lactic acid with benzyl alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction generally requires heating to facilitate ester formation.
  • Transesterification: This process utilizes benzyl alcohol and another lactate (such as methyl lactate) under basic conditions to yield benzyl lactate.
  • Enzymatic Synthesis: Using lipases or other enzymes can provide a more environmentally friendly approach to synthesizing benzyl lactate through selective esterification reactions .

Benzyl lactate finds diverse applications across several industries:

  • Fragrance Industry: It is used as a fragrance component due to its pleasant scent.
  • Food Industry: Employed as a flavoring agent in food products.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
  • Cosmetics: Incorporated into formulations for its antimicrobial properties and pleasant aroma.
  • Agriculture: Used in agrochemical formulations due to its efficacy against certain pests and pathogens .

Research on the interaction of benzyl lactate with other compounds has shown that it can enhance the solubility of poorly soluble drugs when used as a co-solvent. Furthermore, studies indicate that it may interact with biological membranes, potentially affecting drug delivery systems. Its role as a preservative also suggests interactions with microbial cell membranes, leading to antimicrobial effects .

Benzyl lactate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl LactateEthyl ester of lactic acidMore volatile; commonly used as a solvent
Methyl LactateMethyl ester of lactic acidLower molecular weight; used primarily in food industry
Benzyl AcetateAcetic acid esterDifferent functional group; used mainly in fragrances
Propylene Glycol LactateGlycol derivativeMore hydrophilic; utilized in pharmaceuticals

Benzyl lactate is unique due to its aromatic character imparted by the benzyl group, which enhances its fragrance properties compared to other lactates that lack such aromatic characteristics .

Historical Synthetic Pathways (Gomberg's Cyanide-Catalyzed Method)

The historical approach to benzyl lactate synthesis traces its roots to classical organic chemistry methodologies developed in the early 20th century. Gomberg's pioneering work on benzyl derivatives established fundamental principles for benzyl compound synthesis through cyanide-catalyzed reactions [4]. The classical methodology involved the use of benzyl chloride as a starting material, which could be converted to various benzyl derivatives through nucleophilic substitution reactions in the presence of sodium cyanide catalysts [4].

In the historical context, benzyl cyanide formation was achieved through the reaction of benzyl chloride with sodium cyanide in aqueous solution, yielding 50 to 60% conversion rates [4]. This intermediate benzyl cyanide could subsequently undergo hydrolysis and esterification reactions to form various benzyl esters, including benzyl lactate. The reaction conditions typically required elevated temperatures and extended reaction times, with careful control of the cyanide concentration to prevent side reactions and hydrolysis of the desired product [4].

The mechanism of the classical cyanide-catalyzed pathway involved initial nucleophilic attack of the cyanide ion on the benzyl chloride, followed by hydrolysis of the resulting nitrile to form the corresponding carboxylic acid derivative. However, this approach presented significant limitations including the use of toxic cyanide reagents, moderate yields, and the formation of unwanted byproducts through competing hydrolysis reactions [4].

Modern Catalytic Approaches (Acid/Base-Catalyzed Esterification)

Contemporary synthesis of benzyl lactate predominantly employs direct esterification reactions between lactic acid and benzyl alcohol using both acid and base catalytic systems. The acid-catalyzed esterification represents the most widely adopted approach, following the Fischer-Speier mechanism established over 130 years ago [5].

Acid-Catalyzed Esterification

Modern acid-catalyzed synthesis utilizes various homogeneous and heterogeneous acid catalysts. Sulfuric acid (H₂SO₄) remains the benchmark catalyst, with recent studies demonstrating quantitative conversions when optimized reaction conditions are employed [5]. The mechanism proceeds through protonation of the carboxyl group, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon, and subsequent elimination of water [5].

Heterogeneous acid catalysts have gained prominence due to their recyclability and ease of separation. Ion-exchange resins, particularly Amberlyst 15, demonstrate excellent catalytic activity for lactate esterification reactions [6]. The kinetic studies reveal that the esterification follows a Langmuir-Hinshelwood mechanism with the rate law: r = kc(aEth × aLa - aEL × aW/K)/(1 + KEth × aEth + KW × aW)², where the activation energy is 49.98 kJ/mol and the preexponential factor is 2.70 × 10⁷ mol·g⁻¹·min⁻¹ [6].

Base-Catalyzed Approaches

Base-catalyzed esterification methods offer alternative pathways with distinct mechanistic advantages. Lewis acid-base synergistic catalysis has shown remarkable efficiency in polyester alcoholysis reactions, which can be adapted for benzyl lactate synthesis [7]. Deep eutectic solvents (DES) containing urea derivatives and metal salts provide excellent catalytic activity through the synergistic effect between acid and base sites [7].

The base-catalyzed mechanism involves deprotonation of the alcohol, forming a more nucleophilic alkoxide species that attacks the carbonyl carbon of the lactic acid. This approach often requires milder reaction conditions and can provide higher selectivity for the desired ester product [7].

Advanced Catalytic Systems

Recent developments in catalytic systems include the use of heteropolyacids modified with metallic tin for enhanced activity and selectivity [8] [9]. The heteropolyacid H₃PW₁₂O₄₀ (HPW) modified with tin(II) through solid-state redox methods maintains the Keggin structure while providing superior catalytic performance [8]. These catalysts demonstrate particularly high activity for esterification with benzyl alcohol, achieving elevated conversion rates under environmentally friendly conditions [8].

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Reference
H₂SO₄60-804-8>90 [5]
Amberlyst 1550-902-685-95 [6]
HPW-Sn(II)120-1402-4>95 [8]
Ionic Liquids110-1202-390-95 [10]

Green Chemistry Innovations (PLA Waste Upcycling)

The emergence of green chemistry principles has revolutionized benzyl lactate production through the innovative upcycling of polylactic acid (PLA) waste. This sustainable approach addresses both waste management challenges and the growing demand for renewable chemical feedstocks [11] [12].

PLA Depolymerization Mechanisms

PLA waste can be efficiently depolymerized through alcoholysis reactions using benzyl alcohol as both the depolymerizing agent and the source of the benzyl moiety [13]. The process involves breaking the ester bonds in the PLA polymer chain through nucleophilic attack by benzyl alcohol, resulting in the formation of benzyl lactate as the primary product [13].

The depolymerization follows a step-wise mechanism where the polymer chains are progressively shortened through transesterification reactions. Metallic catalysts, particularly zinc-based systems such as Zn(OAc)₂, demonstrate exceptional activity for PLA alcoholysis, achieving 99% conversion to the corresponding lactate esters under microwave-assisted conditions [13].

Ionic Liquid Catalysis

Advanced ionic liquid systems have been developed specifically for PLA upcycling applications. Tetrabutylammonium lactate ([N₄₄₄₄][Lac]) in the presence of water shows superior performance for PLA decomposition, providing 100% selectivity toward lactate products [10]. The mechanism involves hydrogen bonding interactions between the lactate anion and both the PLA substrate and the alcohol, facilitating efficient bond cleavage [10].

The lactate anion functions as both a hydrogen-bond donor and acceptor, activating the carbonyl carbon of PLA through hydrogen bonding with the carbonyl oxygen while simultaneously enhancing the nucleophilicity of the benzyl alcohol through interaction with its hydroxyl group [10]. This dual activation mechanism results in highly efficient depolymerization under mild conditions [10].

Process Optimization

Recent studies have demonstrated that PLA upcycling to benzyl lactate can achieve yields exceeding 90% under optimized conditions [11]. The process typically operates at temperatures between 120-160°C with reaction times of 2-12 hours, depending on the catalyst system employed [11] [12]. The use of microwave-assisted heating can significantly reduce reaction times while maintaining high conversion rates [13].

Process ParameterConventionalMicrowave-AssistedGreen Chemistry
Temperature (°C)160-180120-160110-140
Time (h)8-242-62-4
Catalyst Loading (mol%)5-101-50.1-1
Yield (%)75-8585-9590-98

Industrial-Scale Production Techniques

Industrial production of benzyl lactate requires careful consideration of process economics, environmental impact, and product quality specifications. Modern industrial facilities employ continuous processing techniques that optimize both efficiency and sustainability [14].

Reactor Design and Configuration

Industrial-scale synthesis typically utilizes continuous stirred-tank reactors (CSTR) or plug-flow reactors (PFR) designed to handle the viscous nature of lactic acid solutions and the need for efficient heat and mass transfer [15]. The choice of reactor configuration depends on the specific catalyst system and desired production capacity [15].

For heterogeneous catalysis applications, packed-bed reactors offer advantages in terms of catalyst retention and continuous operation. The catalyst particles are carefully sized to optimize contact time while minimizing pressure drop across the reactor bed [15]. Temperature control is critical, as excessive temperatures can lead to side reactions including lactide formation and polymer degradation [15].

Separation and Purification

Industrial processes incorporate sophisticated separation techniques to achieve the high purity requirements for pharmaceutical and specialty chemical applications. Reactive distillation systems combine reaction and separation in a single unit, continuously removing water to drive the esterification equilibrium toward product formation [14] [15].

The typical industrial purification sequence includes:

  • Primary separation of unreacted starting materials
  • Water removal through azeotropic distillation
  • Fractional distillation for final product purification
  • Quality control testing to ensure optical purity and chemical specifications [15]

Process Integration and Sustainability

Modern industrial facilities integrate benzyl lactate production with broader biorefinery operations, utilizing renewable lactic acid sources derived from fermentation processes [14]. This integration approach reduces overall production costs while enhancing the sustainability profile of the manufacturing process [14].

Energy integration through heat exchanger networks recovers thermal energy from exothermic reaction steps and hot product streams, reducing overall energy consumption by 20-30% compared to conventional designs [14]. Solvent recovery systems ensure that organic solvents used in the process are recycled, minimizing waste generation and reducing raw material costs [14].

Production Economics

Industrial-scale production economics are influenced by several key factors including raw material costs, energy consumption, catalyst lifetime, and product market demand. Current production costs range from $1,500-3,200 per kilogram for high-purity benzyl lactate, reflecting the specialized nature of the product and stringent quality requirements [1] [2].

The economic viability of industrial production is enhanced through:

  • Economies of scale in raw material procurement
  • Catalyst recycling and regeneration programs
  • Integration with existing pharmaceutical manufacturing facilities
  • Development of higher-value derivative products [1] [2]
Production ScaleAnnual Capacity (MT)Unit Cost ($/kg)Market Applications
Laboratory0.01-0.18,000-15,000Research, development
Pilot Plant1-105,000-8,000Process optimization
Commercial100-1,0001,500-3,200Pharmaceutical, specialty
Industrial>1,000800-1,500Bulk applications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

180.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2051-96-9

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-15-2023
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